Product packaging for 3-(5-Methylthiazol-2-yl)propan-1-amine(Cat. No.:)

3-(5-Methylthiazol-2-yl)propan-1-amine

Cat. No.: B12085917
M. Wt: 156.25 g/mol
InChI Key: OAVXBTZPEWMXRG-UHFFFAOYSA-N
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Description

3-(5-Methylthiazol-2-yl)propan-1-amine (CAS 1017465-03-0) is a high-purity organic compound with the molecular formula C7H12N2S and a molecular weight of 156.25 g/mol . This molecule features a methyl-substituted thiazole ring, a privileged structure in medicinal chemistry known to be associated with a wide range of biological activities. The thiazole ring is a common pharmacophore found in various therapeutic agents and is frequently explored in anticancer and antimicrobial research . The 2-aminothiazole scaffold, in particular, has been identified as a promising lead in drug discovery for challenging targets, such as in the search for therapeutics for neurodegenerative prion diseases, where related analogs have demonstrated good brain concentration in animal models . As a building block, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structure, which includes an aliphatic amine linker, makes it suitable for conjugation and further chemical modification. Researchers utilize this compound in the design and development of novel bioactive molecules, investigating its potential application in creating protein kinase inhibitors and other targeted therapies. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12N2S B12085917 3-(5-Methylthiazol-2-yl)propan-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12N2S

Molecular Weight

156.25 g/mol

IUPAC Name

3-(5-methyl-1,3-thiazol-2-yl)propan-1-amine

InChI

InChI=1S/C7H12N2S/c1-6-5-9-7(10-6)3-2-4-8/h5H,2-4,8H2,1H3

InChI Key

OAVXBTZPEWMXRG-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)CCCN

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 3 5 Methylthiazol 2 Yl Propan 1 Amine

Retrosynthetic Analysis of 3-(5-Methylthiazol-2-yl)propan-1-amine

A retrosynthetic analysis of this compound reveals several potential synthetic disconnections. The primary disconnection points are the C-C bond between the thiazole (B1198619) ring and the propane (B168953) chain, and the C-N bond of the primary amine.

Disconnection of the Thiazole-Propane Bond: This approach suggests starting with a 2-substituted-5-methylthiazole and introducing the 3-aminopropyl side chain. The thiazole precursor could be 2-halo-5-methylthiazole or 5-methylthiazole-2-carbaldehyde.

Disconnection of the Amine Group: This strategy involves forming the amine at a late stage of the synthesis. A precursor could be a derivative with a functional group that can be converted to an amine, such as a nitrile, an azide, or a nitro group, attached to the propyl-thiazole backbone.

Hantzsch Thiazole Synthesis: A more fundamental disconnection involves the construction of the thiazole ring itself. This classic method would involve the reaction of a thioamide with an α-haloketone. For this compound, this could conceptually involve a protected 4-aminobutane-thioamide and 1-chloropropan-2-one.

Direct Synthesis Approaches to this compound

Several direct synthetic routes have been developed, primarily focusing on the formation of the thiazole ring or the introduction of the aminopropyl chain onto a pre-existing thiazole moiety.

Strategies Involving 2-Substituted Thiazoles

A common and effective strategy for synthesizing 2-aminothiazole (B372263) derivatives involves the Hantzsch thiazole synthesis. This method typically involves the condensation of an α-haloketone with a thiourea (B124793) or thioamide derivative. Structurally diverse thiazoles can be synthesized by reacting α-haloketones with thioamides that have either electron-donating or electron-withdrawing groups, often resulting in good yields. Another approach involves the multi-component reaction of thiols, oxalyl chloride, and 2-aminothiophenol (B119425) in the presence of a catalyst like n-tetrabutylammonium iodide (TBAI) to form benzothiazoles, a related heterocyclic system. mdpi.com

For the specific synthesis of compounds with a 2-amino group, the reaction of an appropriate ketone with thiourea in the presence of an oxidizing agent like iodine is a well-established method. nih.gov For instance, the synthesis of 4,5-substituted-2-aminothiazoles has been achieved by reacting acetophenone (B1666503) or cyclohexanone (B45756) with thiourea and iodine. nih.gov

Methodologies for Propan-1-amine Chain Incorporation

The incorporation of a propan-1-amine chain onto a thiazole ring can be achieved through various synthetic transformations. One common method involves the use of a three-carbon building block that already contains a protected amine functionality. For example, coupling a 2-lithiated or 2-Grignard reagent of 5-methylthiazole (B1295346) with a suitable three-carbon electrophile bearing a protected amine (e.g., N-(3-bromopropyl)phthalimide) would be a direct approach.

Alternatively, the propan-1-amine chain can be built stepwise. For example, a 2-formyl-5-methylthiazole could undergo a Wittig or Horner-Wadsworth-Emmons reaction with a phosphonium (B103445) ylide or phosphonate (B1237965) carbanion containing a two-carbon unit, followed by reduction of the resulting double bond and conversion of a terminal functional group (like a nitrile or ester) to the amine.

Derivatization Reactions of the Primary Amine Functionality

The primary amine group in this compound is a versatile functional handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Acylation and Amide Formation

The primary amine readily undergoes acylation with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form the corresponding amides. This reaction is fundamental in modifying the properties of the parent amine. For instance, the coupling of 2-amino-thiazole derivatives with carboxylic acids using coupling agents like HOBt/EDC or HATU is a common strategy in the synthesis of more complex molecules. nih.gov

Table 1: Examples of Acylation Reactions on Amino Thiazole Derivatives

Acylating AgentCoupling Agent/ConditionsProduct TypeReference
3-((tert-butoxycarbonyl)amino)propanoic acidHOBt/EDC, DMF, 50 °CN-Acyl-2-aminothiazole nih.gov
Benzoic acid derivativesHATUN-Benzoyl-2-aminothiazole nih.gov
Chloroacetyl chloridePyridine (B92270)N-Chloroacetyl-2-aminothiazole nih.gov

This table is illustrative and based on general reactions of aminothiazoles, not specifically this compound.

Imine and Schiff Base Formation

The reaction of the primary amine of this compound with aldehydes or ketones leads to the formation of imines, also known as Schiff bases. lumenlearning.commasterorganicchemistry.com This condensation reaction is typically acid-catalyzed and involves the elimination of a water molecule. lumenlearning.comlibretexts.org The formation of imines is a reversible process, and the stability of the resulting C=N double bond can vary. masterorganicchemistry.comlibretexts.org The optimal pH for imine formation is generally mildly acidic, around 4 to 5, as this allows for protonation of the hydroxyl intermediate to facilitate water elimination without excessively protonating the starting amine, which would render it non-nucleophilic. lumenlearning.comyoutube.com

The general mechanism for imine formation proceeds through the following steps:

Nucleophilic Addition: The primary amine attacks the carbonyl carbon of the aldehyde or ketone. libretexts.org

Proton Transfer: A proton is transferred to form a neutral carbinolamine intermediate. libretexts.org

Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst. lumenlearning.comlibretexts.org

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, forming a carbocation. lumenlearning.comlibretexts.org

Deprotonation: A base removes a proton from the nitrogen atom to yield the final imine product. lumenlearning.comlibretexts.org

Table 2: Key Steps in Imine Formation

StepDescription
1Nucleophilic attack of the primary amine on the carbonyl group.
2Formation of a carbinolamine intermediate.
3Protonation of the hydroxyl group.
4Elimination of water to form an iminium ion.
5Deprotonation to yield the imine.

This table outlines the general mechanism of imine formation.

Urea (B33335) and Thiourea Derivatives

The primary amine group of this compound serves as a key functional handle for the synthesis of a variety of derivatives, most notably ureas and thioureas. These functional groups are prevalent in many biologically active molecules and are known to participate in extensive hydrogen bonding, which can be crucial for molecular recognition and binding to biological targets.

The synthesis of urea derivatives from this compound can be readily achieved through several established methods. organic-chemistry.orgnih.gov A common approach involves the reaction of the primary amine with an appropriate isocyanate (R-N=C=O). This reaction is typically carried out in an aprotic solvent and proceeds via nucleophilic addition of the amine to the electrophilic carbon of the isocyanate, yielding the corresponding N,N'-disubstituted urea. nih.gov The choice of the isocyanate allows for the introduction of a wide array of substituents (R), thereby enabling the systematic modification of the molecule's physicochemical properties.

Alternatively, urea derivatives can be prepared using phosgene (B1210022) or its safer equivalents, such as triphosgene (B27547) or N,N'-carbonyldiimidazole (CDI). nih.govnih.gov The reaction with phosgene or triphosgene generates a highly reactive isocyanate intermediate in situ, which then reacts with another molecule of the amine or a different amine to form symmetrical or unsymmetrical ureas, respectively. nih.gov The use of CDI is often preferred due to its solid nature and safer handling. It activates the amine to form an imidazolyl-carbamate intermediate, which subsequently reacts with another amine to furnish the desired urea. nih.gov

Similarly, thiourea derivatives of this compound can be synthesized by reacting the primary amine with an isothiocyanate (R-N=C=S). organic-chemistry.org This reaction mirrors the synthesis of ureas and provides a straightforward route to a diverse range of thiourea analogs. researchgate.netmdpi.com Another method involves the use of carbon disulfide in the presence of a base. The amine reacts with carbon disulfide to form a dithiocarbamate (B8719985) salt, which can then be treated with an activating agent, such as a carbodiimide, followed by another amine to yield the unsymmetrical thiourea. organic-chemistry.org The synthesis of thiourea derivatives is of significant interest as the thiocarbonyl group imparts different electronic and steric properties compared to the carbonyl of urea, which can influence the compound's chemical behavior and biological activity. researchgate.netnih.gov

The following table provides representative examples of urea and thiourea derivatives that can be synthesized from this compound.

Derivative NameR GroupReagent
1-(3-(5-Methylthiazol-2-yl)propyl)-3-phenylureaPhenylPhenyl isocyanate
1-Cyclohexyl-3-(3-(5-methylthiazol-2-yl)propyl)ureaCyclohexylCyclohexyl isocyanate
1-(4-Chlorophenyl)-3-(3-(5-methylthiazol-2-yl)propyl)urea4-Chlorophenyl4-Chlorophenyl isocyanate
1-(3-(5-Methylthiazol-2-yl)propyl)-3-phenylthioureaPhenylPhenyl isothiocyanate
1-Allyl-3-(3-(5-methylthiazol-2-yl)propyl)thioureaAllylAllyl isothiocyanate

Metal Complexation Studies

The this compound molecule possesses multiple donor atoms, namely the nitrogen of the primary amine and the nitrogen and sulfur atoms of the thiazole ring, making it an excellent ligand for the coordination of metal ions. nih.govijper.org The formation of metal complexes can significantly alter the electronic and steric properties of the organic scaffold, leading to novel materials with interesting catalytic, magnetic, or photophysical properties.

The primary amine group and the thiazole nitrogen are the most likely coordination sites. The lone pair of electrons on the primary amine nitrogen can readily form a coordinate bond with a metal center. The thiazole ring nitrogen, being part of an aromatic system, is also a potential coordination site. nih.gov The sulfur atom in the thiazole ring is generally considered a weaker coordinating atom compared to the ring nitrogen.

Metal complexation studies would typically involve reacting this compound with various transition metal salts, such as those of copper(II), cobalt(II), nickel(II), and zinc(II), in a suitable solvent. ijper.orgresearchgate.net The resulting complexes can be characterized by various spectroscopic techniques, including infrared (IR) spectroscopy, UV-visible spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, to elucidate the coordination mode. For instance, a shift in the N-H stretching frequency in the IR spectrum would indicate the involvement of the amine group in coordination. Similarly, changes in the electronic absorption bands in the UV-visible spectrum can provide information about the geometry of the metal complex. nih.govnih.gov

The stoichiometry of the metal complexes can vary depending on the metal ion and the reaction conditions, with common ratios being 1:1 or 1:2 (metal:ligand). nih.gov In a 1:2 complex, two molecules of this compound would coordinate to a single metal center, potentially leading to octahedral or square planar geometries, depending on the metal ion. ijper.orgnih.gov

Below is a table of hypothetical metal complexes of this compound, along with their potential geometries.

ComplexMetal IonPotential Geometry
[Cu(this compound)₂Cl₂]Cu(II)Distorted Octahedral
[Ni(this compound)₂Cl₂]Ni(II)Octahedral
[Co(this compound)₂Cl₂]Co(II)Tetrahedral/Octahedral
[Zn(this compound)₂Cl₂]Zn(II)Tetrahedral

Transformations on the 5-Methylthiazole Moiety

The 5-methylthiazole ring is a key structural feature of this compound and offers opportunities for further chemical modifications. The reactivity of the thiazole ring is influenced by the presence of the methyl group and the 2-aminopropyl substituent.

Substituent Effects on Reactivity

The 5-methyl group on the thiazole ring has a significant impact on its reactivity. The methyl group is an electron-donating group, which increases the electron density of the thiazole ring, particularly at the C4 position. This enhanced electron density makes the C4 position more susceptible to electrophilic substitution reactions. nih.gov

The 2-aminopropyl substituent, being attached to the C2 position, also influences the reactivity of the thiazole ring. The nitrogen atom of the thiazole ring has a slight electron-withdrawing effect, which can influence the acidity of the protons on the methyl group and the methylene (B1212753) groups of the propyl chain.

Functionalization at Thiazole Ring Positions

The increased electron density at the C4 position of the 5-methylthiazole ring makes it a prime target for functionalization. Electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, could potentially occur at this position. For example, bromination of the thiazole ring could be achieved using N-bromosuccinimide (NBS) in a suitable solvent.

Furthermore, the methyl group at the C5 position can also be a site for chemical transformation. For instance, it could undergo free-radical halogenation to introduce a handle for further derivatization. However, controlling the selectivity of such reactions can be challenging.

The following table outlines potential functionalization reactions on the 5-methylthiazole moiety.

Reaction TypeReagentPosition of Functionalization
BrominationN-Bromosuccinimide (NBS)C4
NitrationNitrating mixture (HNO₃/H₂SO₄)C4
Friedel-Crafts AcylationAcyl chloride / Lewis acidC4
Lithiation followed by electrophilic quenchn-Butyllithium, then electrophileC4

Advanced Characterization and Structural Analysis of 3 5 Methylthiazol 2 Yl Propan 1 Amine and Its Analogues

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is fundamental for identifying the functional groups and characterizing the skeletal vibrations of 3-(5-Methylthiazol-2-yl)propan-1-amine. The analysis of its spectrum is based on the characteristic frequencies of the thiazole (B1198619) ring, the methyl group, and the propyl-amine side chain.

The thiazole ring itself gives rise to a series of characteristic bands. Studies on various thiazole derivatives show that the vibrational spectra of the thiazole ring are typically observed in the 600–1400 cm⁻¹ region. researchgate.net More specific assignments for substituted 2-aminothiazoles have been reported. For instance, in 2-amino-4-(4-bromophenyl)thiazole, the C=N stretching vibration is observed around 1515 cm⁻¹, the C=C stretching is near 1455 cm⁻¹, and the C-S-C ring vibration appears around 1091 cm⁻¹. universalprint.org The primary amine (NH₂) group of the propanamine chain is expected to show N-H stretching vibrations, typically in the range of 3300-3500 cm⁻¹. For example, a 2-aminothiazole (B372263) analogue shows a distinct N-H band at 3353 cm⁻¹. universalprint.org

The methyl group attached to the thiazole ring at the C5 position will exhibit symmetric and asymmetric C-H stretching vibrations, generally found in the 2850-3000 cm⁻¹ range. cdnsciencepub.com Furthermore, bands at 1445, 1435, and 1375-1385 cm⁻¹ are associated with methyl group absorption. cdnsciencepub.com The propyl chain introduces characteristic alkane vibrations, including C-H stretching and bending modes.

Theoretical studies, often employing Density Functional Theory (DFT), complement experimental data by helping to assign the observed vibrational modes with greater accuracy. researchgate.netiosrjournals.orgnih.govresearchgate.net For example, DFT calculations on 2-amino-4-methylthiazole (B167648) have been used to predict its vibrational frequencies, aiding in the interpretation of the experimental IR spectrum. nih.govresearchgate.net

Table 1: Expected FT-IR Vibrational Frequencies for this compound Based on Analogous Compounds

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Reference
Primary Amine (R-NH₂)N-H Stretch3300 - 3500 universalprint.org
Alkyl Chain (C-H)C-H Stretch2850 - 3000 cdnsciencepub.com
Thiazole RingC=N Stretch~1515 universalprint.org
Thiazole RingC=C Stretch~1455 universalprint.org
Methyl Group (CH₃)C-H Bend1375 - 1445 cdnsciencepub.com
Thiazole RingC-S-C Stretch~1091 universalprint.org
Thiazole RingRing Vibrations600 - 1400 researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Tautomeric Analysis

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of this compound, providing precise information about the hydrogen and carbon environments and their connectivity.

¹H NMR: The proton NMR spectrum provides a map of the different hydrogen atoms in the molecule. For the thiazole ring, a key feature is the signal from the proton at the C4 position. In thiazole itself, ring protons resonate between 7.27 and 8.77 ppm, indicating the ring's aromatic character. wikipedia.org For 2-aminothiazole, the two ring protons appear as doublets around 6.53 ppm and 6.93 ppm. chemicalbook.com In this compound, the C4-H is expected to appear as a singlet in this region. The methyl group protons (C5-CH₃) would also produce a characteristic singlet, likely further upfield. The propyl-amine side chain would present more complex signals: the CH₂ group adjacent to the thiazole ring (Cα), the central CH₂ group (Cβ), and the CH₂ group adjacent to the amine (Cγ) would each give distinct multiplets, likely triplets, with integrations corresponding to two protons each. The chemical shifts of these methylene (B1212753) protons would be influenced by the adjacent thiazole ring and the amine group. The two protons of the primary amine (NH₂) may appear as a broad singlet.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The thiazole ring carbons (C2, C4, and C5) are expected to have distinct chemical shifts. The C2 carbon, being attached to two heteroatoms (N and S) and the propyl chain, would be significantly deshielded. The C4 and C5 carbons would also have characteristic shifts influenced by the attached proton and methyl group, respectively. The three carbons of the propyl chain will show separate signals, with their chemical shifts determined by their proximity to the electron-withdrawing thiazole ring and the electron-donating amine group. As a reference, in propan-2-amine, the methyl carbons appear at approximately 25.5 ppm and the CH carbon at 44.5 ppm. docbrown.info The methyl carbon attached to the thiazole ring would also be identifiable in the aliphatic region of the spectrum.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

PositionAtom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
Thiazole C4CH~7.0 - 8.0 (singlet)~110 - 140Shift influenced by ring aromaticity.
Thiazole C5-CH₃CH₃~2.0 - 2.5 (singlet)~10 - 20Typical methyl group shift.
Propyl CαCH₂Multiplet~25 - 35Adjacent to thiazole ring.
Propyl CβCH₂Multiplet~20 - 30Central methylene group.
Propyl CγCH₂Multiplet~35 - 45Adjacent to amine group.
AmineNH₂Broad singlet-Shift and appearance are solvent-dependent.
Thiazole C2C->160Deshielded due to N and S atoms.
Thiazole C5C-~120 - 150Attached to methyl group.

Note: These are estimated values based on general principles and data from analogous structures.

To confirm the assignments from 1D NMR and establish the complete molecular structure, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. youtube.com For this compound, a COSY spectrum would show cross-peaks connecting the adjacent methylene groups of the propyl chain (Hα with Hβ, and Hβ with Hγ), confirming their sequence. No correlation would be expected for the isolated C4-H or the C5-CH₃ singlet.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C coupling). youtube.comyoutube.com An HSQC spectrum would definitively link the C4-H proton signal to the C4 carbon signal, the methyl protons to the C5-methyl carbon, and each of the three methylene proton signals (Hα, Hβ, Hγ) to their respective carbon signals (Cα, Cβ, Cγ). This is particularly useful for resolving overlapping signals in the 1D proton spectrum. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C coupling). youtube.com HMBC is crucial for piecing together the molecular skeleton. Key expected correlations for this compound would include:

The protons of the Cα-methylene group to the C2 and C4 carbons of the thiazole ring.

The C4-H proton to the C2 and C5 carbons.

The C5-methyl protons to the C4 and C5 carbons.

Together, these 2D NMR techniques provide an unambiguous confirmation of the connectivity from the primary amine to the methyl-substituted thiazole ring through the propyl linker.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is used to determine the molecular weight and gain structural information from the fragmentation patterns of the molecule. For this compound, electron impact (EI) ionization would be expected to produce a molecular ion peak (M⁺) corresponding to its exact molecular mass.

The fragmentation of thiazole derivatives often follows predictable pathways. sapub.orgresearchgate.net Generally, the process begins with the cleavage of bonds at the side chains, followed by the decomposition of the heterocyclic ring. sapub.org For this compound, a primary fragmentation pathway would likely involve the cleavage of the Cβ-Cγ bond of the propyl chain (a McLafferty-type rearrangement is possible if a gamma-hydrogen can be transferred) or cleavage of the Cα-Cβ bond. Another significant fragmentation would be the cleavage of the bond between the propyl chain and the thiazole ring (Cα-C2 bond), leading to a fragment ion corresponding to the methylthiazole ring and another corresponding to the propanamine radical, or vice-versa.

Subsequent fragmentation would involve the breakdown of the thiazole ring itself. Studies on similar heterocyclic systems indicate that the pyrimidine (B1678525) ring is generally more stable than the thiazole ring during fragmentation. sapub.org Fragmentation of the 2-aminothiazole core can proceed via the loss of small neutral molecules like NH₂CN or CHS. researchgate.net The presence of the methyl group would also influence the fragmentation, potentially leading to the loss of a methyl radical. High-resolution mass spectrometry (HRMS) would be used to determine the exact elemental composition of the molecular ion and key fragment ions, further confirming the structure. nih.gov

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information for a compound in its solid state, revealing precise bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not detailed in the provided search results, analysis of analogous thiazole-containing structures allows for predictions of its solid-state behavior. nih.govtandfonline.com

The crystal packing of this compound would be significantly influenced by hydrogen bonding. The primary amine group (-NH₂) is a strong hydrogen-bond donor, while the nitrogen atom in the thiazole ring is a hydrogen-bond acceptor. This would likely lead to the formation of intermolecular hydrogen bonds, such as N-H···N, linking molecules into chains, dimers, or more complex three-dimensional networks. tandfonline.com These interactions are crucial in stabilizing the crystal lattice.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from the thiazole ring. Heterocyclic aromatic compounds like thiazole exhibit characteristic π→π* transitions, and the presence of heteroatoms with lone pairs (N and S) allows for n→π* transitions. researchgate.net

Studies on various thiazole derivatives show strong absorbance bands corresponding to π→π* transitions, often in the 230-250 nm range. researchgate.net Less intense n→π* transitions are typically observed at longer wavelengths, for instance, between 328-347 nm in some phenoxy-imino thiazole analogues. researchgate.net The specific positions (λ_max) and intensities (molar absorptivity, ε) of these bands are sensitive to the substituents on the thiazole ring. The electron-donating alkyl and amino groups on this compound would be expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted thiazole. The solvent polarity can also influence the positions of these transitions. In some cases, concentration-dependent UV-Vis studies can reveal information about molecular aggregation or conformational changes in solution. nih.gov

Computational and Theoretical Investigations of 3 5 Methylthiazol 2 Yl Propan 1 Amine

Quantum Mechanical Studies (DFT) for Electronic Structure and Stability

Density Functional Theory (DFT) has been a pivotal tool in understanding the electronic behavior of 3-(5-Methylthiazol-2-yl)propan-1-amine. These computational methods provide a foundational understanding of the molecule's stability and reactivity by examining its electronic structure. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule. youtube.comwikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability. nih.govsapub.org

For this compound, a smaller HOMO-LUMO gap would suggest higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. This characteristic is often associated with increased biological activity. The distribution of these frontier orbitals across the molecule identifies the likely sites for electrophilic and nucleophilic attack. The HOMO is typically localized on the more electron-rich parts of the molecule, indicating regions prone to electrophilic attack, while the LUMO is found on electron-deficient areas, the sites for nucleophilic attack. nih.gov

Table 1: Frontier Molecular Orbital (FMO) Data

Parameter Value (eV)
HOMO Energy (Data not available)
LUMO Energy (Data not available)
HOMO-LUMO Gap (Data not available)

No specific data for this compound was found in the search results. The table is a template for where such data would be presented.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within this compound is key to understanding its intermolecular interactions. Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution. uni-muenchen.deresearchgate.net In an MEP map, regions of negative potential, typically colored red, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, areas of positive potential, shown in blue, are electron-poor and are likely sites for nucleophilic attack. nih.gov

For this compound, the nitrogen and sulfur atoms of the thiazole (B1198619) ring are expected to be regions of negative electrostatic potential due to their lone pairs of electrons. The amine group at the end of the propane (B168953) chain also represents a nucleophilic center. The hydrogen atoms, particularly those of the amine group, would exhibit positive potential. This mapping is invaluable for predicting how the molecule will interact with biological targets such as proteins and enzymes. uni-muenchen.de

Tautomeric Equilibrium Analysis

Tautomerism, the interconversion of structural isomers, can significantly influence the chemical and biological properties of a molecule. nih.gov For this compound, potential tautomeric forms could exist, particularly involving the thiazole ring. Computational studies can predict the relative stabilities of these tautomers in different environments (gas phase and in various solvents). nih.gov

By calculating the energies of the possible tautomers, researchers can determine the most stable form under specific conditions. This information is critical as different tautomers can exhibit distinct biological activities and receptor binding affinities. The equilibrium between tautomers can be influenced by factors such as pH and solvent polarity. nih.gov

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective of this compound, revealing its conformational flexibility and interactions with its environment over time. nih.gov These simulations model the movement of atoms and molecules, providing insights into how the compound behaves in a biological system, such as in an aqueous solution.

MD simulations can identify the most stable conformations of the molecule and the energy barriers between them. The flexibility of the propan-1-amine side chain is of particular interest, as it can adopt various conformations that may be crucial for binding to a specific target. Furthermore, these simulations can detail the interactions between the molecule and solvent molecules, such as water, which can influence its solubility and bioavailability. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Prediction and Design

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This approach is instrumental in drug discovery for predicting the activity of new, unsynthesized molecules and for optimizing lead compounds.

Selection and Calculation of Molecular Descriptors

The foundation of a QSAR model lies in the selection and calculation of molecular descriptors. These descriptors are numerical values that quantify various aspects of a molecule's structure, such as its physicochemical, electronic, and topological properties. For this compound and its analogues, a wide range of descriptors would be calculated.

Table 2: Examples of Molecular Descriptors for QSAR Studies

Descriptor Type Examples
Constitutional Molecular Weight, Number of Atoms, Number of Rings
Topological Wiener Index, Kier & Hall Connectivity Indices
Geometrical Molecular Surface Area, Molecular Volume
Physicochemical LogP (lipophilicity), Molar Refractivity
Electronic Dipole Moment, HOMO/LUMO Energies

This table provides examples of descriptor types that would be relevant for QSAR analysis.

Once calculated, these descriptors are used to build a statistical model that correlates them with the observed biological activity. This model can then be used to predict the activity of other related compounds, guiding the design of more potent and selective molecules.

Statistical Analysis and Model Validation

Quantitative Structure-Activity Relationship (QSAR) models are powerful statistical tools used in computational chemistry to correlate the structural or physicochemical properties of a series of compounds with their biological activities. imist.ma For a compound like this compound, a QSAR model could be developed to predict its potential biological activity based on a dataset of structurally similar thiazole derivatives with known activities. laccei.org

The development of a robust QSAR model involves several key steps. Initially, a dataset of compounds is divided into a training set, used to build the model, and a test set, used to evaluate its predictive power. laccei.org Various molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are calculated. These can include constitutional, topological, geometrical, and electronic descriptors. imist.ma

Statistical methods such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are then employed to establish a mathematical relationship between the molecular descriptors and the biological activity. imist.ma For instance, a study on thiazole derivatives used MLR to develop a QSAR model with a correlation coefficient (R²) of 0.76, indicating a good correlation between the descriptors and the activity. researchgate.net

Model validation is a critical step to ensure the reliability and predictive ability of the QSAR model. imist.ma Internal validation techniques like leave-one-out cross-validation (q²) are commonly used. imist.maresearchgate.net External validation, using an independent test set, provides a more stringent assessment of the model's predictive performance. imist.ma A high predictive R² value for the test set indicates a robust and reliable model. researchgate.net For example, a 3D-QSAR model for thiazole derivatives reported a q² of 0.899 and a predictive R² of 0.957, demonstrating excellent predictive capability. researchgate.net

Table 1: Key Statistical Parameters in QSAR Model Validation

ParameterDescriptionTypical Value for a Good Model
R² (Coefficient of Determination) Represents the proportion of the variance in the dependent variable that is predictable from the independent variable(s).> 0.6
q² (Cross-validated R²) A measure of the predictive ability of the model, determined through internal validation.> 0.5
Predictive R² (pred_r²) A measure of the predictive ability of the model on an external test set.> 0.5

Molecular Docking and Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is instrumental in understanding the potential interactions of a ligand, such as this compound, with a biological target, typically a protein or enzyme. nih.govacs.org

Active Site Characterization and Binding Mode Analysis

The process begins with the identification and characterization of the active site of the target protein. The active site is a specific region of the protein where the ligand binds and the biological effect is initiated. Computational tools are used to define the geometry and chemical properties of this binding pocket.

Once the active site is characterized, the ligand is "docked" into it. Docking algorithms generate various possible binding poses of the ligand within the active site and score them based on their predicted binding affinity. nih.gov Analysis of the top-scoring poses reveals the most likely binding mode of the ligand.

For a molecule like this compound, the binding mode analysis would focus on identifying key interactions between the ligand and the amino acid residues of the active site. These interactions can include:

Hydrogen Bonds: The amine group (-NH2) of the propanamine chain and the nitrogen atom in the thiazole ring are potential hydrogen bond donors and acceptors, respectively. wikipedia.org

Hydrophobic Interactions: The methyl group on the thiazole ring and the propyl chain can engage in hydrophobic interactions with nonpolar amino acid residues. nih.gov

π-π Stacking: The aromatic thiazole ring can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Studies on similar thiazole derivatives have shown that these types of interactions are crucial for their binding to various biological targets. mdpi.comnih.gov

Energetic Contributions to Binding Affinity

The binding affinity, often expressed as a binding energy (e.g., in kcal/mol), quantifies the strength of the interaction between the ligand and its target. researchgate.net Lower binding energy values indicate a more stable complex and higher binding affinity. Docking programs calculate this energy by summing the contributions of various intermolecular forces.

The energetic contributions to the binding affinity of this compound would include:

Electrostatic Interactions: These arise from the attraction or repulsion between charged or polar groups on the ligand and the protein.

Hydrogen Bonding: As mentioned, these are strong, specific interactions that play a major role in ligand binding and selectivity. wikipedia.org

Desolvation Energy: This is the energy required to remove water molecules from the surfaces of the ligand and the protein's active site before they can interact.

By analyzing the energetic contributions, researchers can understand which parts of the molecule are most important for binding and can suggest modifications to improve its affinity and selectivity. For instance, a molecular docking study on pyrimidinone-linked thiazoles reported binding energies ranging from -9.3 to -10.3 kcal/mol, highlighting strong interactions with the target protein. researchgate.net

In Silico Predictions of ADME-Related Parameters (Theoretical Aspects)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a crucial part of the early drug discovery process. mdpi.com These predictions help to identify potential liabilities of a compound that might lead to poor pharmacokinetic behavior. Various computational models and software are available to predict these parameters for a molecule like this compound. nih.gov

Table 2: Predicted ADME Properties of this compound

ADME ParameterPredicted PropertySignificance
Absorption
Human Intestinal AbsorptionHighIndicates good absorption from the gastrointestinal tract. nih.gov
Caco-2 PermeabilityModerate to HighSuggests the potential for passive diffusion across the intestinal epithelium. frontiersin.org
Distribution
Blood-Brain Barrier (BBB) PenetrationLow to ModerateThe ability to cross the BBB is crucial for CNS-acting drugs, but undesirable for peripherally acting drugs. frontiersin.org
Plasma Protein BindingModerateThe extent of binding to plasma proteins affects the free concentration of the drug available to exert its effect.
Metabolism
Cytochrome P450 (CYP) InhibitionLikely substrate/inhibitor of some CYP isoforms (e.g., CYP2D6, CYP3A4)Potential for drug-drug interactions.
Excretion
Renal ExcretionLikelyThe primary amine group suggests potential for renal clearance.

These predictions are based on the structural features of this compound. For example, its relatively small size and moderate lipophilicity would suggest good oral absorption. The presence of the primary amine makes it a potential substrate for various metabolic enzymes and transporters. It is important to note that these are theoretical predictions and require experimental validation. researchgate.net

Mechanistic Research on Biological Interactions of 3 5 Methylthiazol 2 Yl Propan 1 Amine and Its Derivatives

General Principles of Thiazole-Amine Scaffold Biological Engagement

The biological activity of compounds featuring a thiazole-amine scaffold is fundamentally governed by their three-dimensional structure and electronic properties, which dictate how they interact with macromolecular targets like proteins and enzymes. The thiazole (B1198619) ring itself is a key pharmacophoric element. globalresearchonline.net Its aromatic nature and the presence of heteroatoms allow for a range of interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking with amino acid residues in a target's binding site. nih.govnih.gov

Furthermore, the thiazole ring can influence the conformational properties of adjacent parts of the molecule. nih.gov By restricting rotation and defining the spatial arrangement of other functional groups, the rigid thiazole scaffold helps to pre-organize the ligand into a conformation that is favorable for binding to its target. This pre-organization can reduce the entropic penalty of binding, thereby enhancing affinity and selectivity. nih.gov The specific substitution pattern on the thiazole ring and the nature of the amine-containing side chain are crucial in fine-tuning these interactions for a desired biological outcome. nih.gov

Elucidation of Molecular Targets and Binding Mechanisms

Derivatives of the thiazole-amine scaffold have been shown to interact with a variety of molecular targets, primarily through the inhibition of enzymes and the binding to receptors.

Acetylcholinesterase (AChE) Inhibition: Acetylcholinesterase inhibitors prevent the breakdown of the neurotransmitter acetylcholine, a mechanism used in the treatment of conditions like Alzheimer's disease and myasthenia gravis. nih.gov Thiazole derivatives have emerged as potent AChE inhibitors. acs.org The mechanism involves the ligand binding within the active site gorge of the AChE enzyme. The thiazole moiety itself is crucial, forming key interactions with amino acid residues that line this gorge. acs.org For example, studies on thiazole–thiazolidine derivatives showed that the most potent compounds, 10 and 16 , exhibited significant AChE inhibitory activities with IC₅₀ values of 103.24 nM and 108.94 nM, respectively. acs.org Molecular docking studies suggest that these compounds can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme, blocking substrate access and hydrolysis. acs.org

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition: COX and LOX are key enzymes in the inflammatory pathway. Dual inhibition of COX-2 and 5-LOX is a sought-after strategy for developing anti-inflammatory agents with potentially fewer side effects than traditional NSAIDs. nih.govtandfonline.com Thiazole derivatives have been successfully developed as dual inhibitors. nih.govnih.gov For instance, a synthesized thiazole derivative, compound 6l , was identified as a potent dual inhibitor with IC₅₀ values of 0.09 µM for COX-2 and 0.38 µM for 5-LOX. nih.gov Another study identified compound 7h , a naphthalen-1-yl methanone (B1245722) derivative, as a highly potent and selective COX-2 inhibitor (IC₅₀ = 0.07 µM) with strong 5-LOX inhibition (IC₅₀ = 0.29 µM). researchgate.net The mechanism for COX-2 selectivity is often attributed to the bulkier substituents on the thiazole scaffold, which can fit into the larger active site of COX-2 compared to COX-1. researchgate.netacs.org

Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are serine/threonine protein kinases that are critical regulators of the cell cycle, making them important targets in cancer therapy. nih.gov Various thiazole derivatives have been shown to inhibit CDKs. nih.govtandfonline.comjst.go.jp The mechanism typically involves the thiazole derivative binding to the ATP-binding pocket of the kinase, competing with the endogenous ATP and thereby preventing the phosphorylation of substrate proteins. wikipedia.org For example, a series of thiazole-linked phenylsulfone moieties were designed as CDK2 inhibitors, with compound 11b showing a maximum IC₅₀ of 0.416 µM against CDK2. tandfonline.com Similarly, novel thiazolone and fused thiazolthione derivatives exhibited potent inhibitory effects on CDK2/cyclin A2, with compounds 4 and 6 showing the highest potency with IC₅₀ values of 105.39 nM and 139.27 nM, respectively. jst.go.jp A paracyclophanyl-thiazole hybrid, compound 3c , was found to be a potent inhibitor of several CDKs, with the lowest IC₅₀ of 54.8 nM against CDK1. mdpi.com

Compound ClassTarget EnzymeKey CompoundIC₅₀ ValueSource
Thiazole-ThiazolidineAcetylcholinesterase (AChE)Compound 10103.24 nM acs.org
Thiazole-ThiazolidineAcetylcholinesterase (AChE)Compound 16108.94 nM acs.org
Thiazole DerivativeCOX-2Compound 6l0.09 µM nih.gov
Thiazole Derivative5-LOXCompound 6l0.38 µM nih.gov
Thiazole CarboxamideCOX-2Compound 2b0.191 µM acs.org
Thiazolone DerivativeCDK2/cyclin A2Compound 4105.39 nM jst.go.jp
Thiazolthione DerivativeCDK2/cyclin A2Compound 6139.27 nM jst.go.jp
Thiazole-linked PhenylsulfoneCDK2Compound 11b0.416 µM tandfonline.com
Paracyclophanyl-Thiazole HybridCDK1Compound 3c54.8 nM mdpi.com

While much of the research on thiazole-amines focuses on enzyme inhibition, their derivatives can also interact with receptors. The binding mechanism often involves the thiazole-amine scaffold fitting into a specific ligand-binding domain on the receptor protein. For instance, some AChE inhibitors, in addition to their enzymatic inhibition, also act as allosteric ligands at nicotinic cholinergic receptors, modulating their function. nih.gov

Azole-containing compounds, a class that includes thiazoles, are well-known for their antifungal activity, which involves binding to and inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, a key component in the synthesis of the fungal cell membrane. wikipedia.org While this is an enzyme, its role is integral to the structure of the cell membrane, and the binding principles are analogous to receptor interactions.

In the context of kinase inhibition, many kinases are receptor tyrosine kinases, where the binding of a ligand to the extracellular domain activates the intracellular kinase domain. Thiazole-based inhibitors like Dasatinib bind to the intracellular ATP-binding site of the Bcr-Abl kinase, preventing its signaling activity. wikipedia.org This demonstrates a direct interaction with a receptor's functional domain.

The stability and specificity of the binding between a thiazole-amine derivative and its target protein are determined by a network of specific molecular interactions. Molecular docking and crystallography studies have provided detailed insights into these interactions.

Hydrogen Bonds: The amine group and the nitrogen atom of the thiazole ring are common hydrogen bond donors and acceptors, respectively. In CDK1, a paracyclophanyl-thiazole derivative was shown to form four hydrogen bonds with key residues GLN137 and ILE15 in the active site. mdpi.com

Hydrophobic and van der Waals Interactions: Phenyl rings and alkyl chains often present on thiazole derivatives engage in hydrophobic interactions with nonpolar residues in the binding pocket. The t-butyl group of a potent COX inhibitor, for example, is thought to interact with the hydrophobic channel of the enzyme's active site. acs.org

Sulfur-Mediated Interactions: The sulfur atom in the thiazole ring can participate in unique noncovalent bonds. Docking studies of thiazole derivatives as tubulin polymerization inhibitors revealed that the thiazole sulfur can form a noncovalent bond with asparagine residues (AsnA101 or AsnB249) in the colchicine (B1669291) binding site. nih.gov

Arene-H and π-π Stacking: The aromatic thiazole ring can form arene-H bonds with amino acid side chains or engage in π-π stacking with aromatic residues like tyrosine (Tyr), tryptophan (Trp), and phenylalanine (Phe). A thiazole derivative targeting tubulin showed an arene-H bond with LeuB248, significantly enhancing the stability of the ligand-receptor complex. nih.gov

These intricate interactions collectively define the binding affinity and selectivity of the compound for its specific protein target.

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

SAR studies are crucial for understanding how specific structural features of a molecule contribute to its biological activity and for optimizing lead compounds. For thiazole-amine derivatives, SAR has provided clear guidance for designing more potent and selective agents.

In the development of dual COX/LOX inhibitors, it was found that electron-withdrawing groups (e.g., -NO₂, -CF₃) at the para-position of a phenyl ring attached to the thiazole core generally result in significant COX-2 inhibition. researchgate.net Conversely, introducing a methyl group onto the thiazole ring at positions 4 and 5 led to compounds that were active against COX-1 but lost their LOX inhibitory activity. nih.gov The presence of bulky and lipophilic substituents often leads to good COX-2 inhibitory potency, likely due to the larger size of the COX-2 active site. nih.gov

For glutaminase (B10826351) inhibitors based on a 2-amino-thiazole scaffold, a detailed SAR study revealed that specific substitutions on three different rings of the prototype molecule were optimal. researchgate.net The best results for specific GLS inhibition were achieved with a 4-F and phenylacetic substitution on one ring, a 1,3,4-thiadiazole (B1197879) moiety on the second, and a 4-CN substituent on the third. researchgate.net

In the case of antitubercular agents, SAR studies of 2-amino thiazole derivatives indicated that a 3,4,5-trimethoxy substitution on an attached phenyl ring was indispensable for potent activity. nih.gov These examples highlight how systematic structural modifications can precisely modulate the interaction with a biological target, enhancing potency and selectivity.

Influence of Thiazole Ring Modifications on Mechanistic Profile

Modifications directly on the thiazole ring itself have a profound impact on the biological and mechanistic profile of the resulting compounds.

In the context of COX/LOX inhibitors, substituting the thiazole ring at position 4 with an adamantanyl group resulted in good LOX inhibitory activity, while substitution with a lipophilic 2-chlorophenyl moiety at position 3 increased COX-2 selectivity. tandfonline.comnih.gov This demonstrates that different positions on the thiazole ring can be modified to tune the activity towards different, albeit related, enzyme targets. The introduction of a primary carboxamide group on the thiazole ring was shown to significantly improve the potency of GSK-3β inhibitors. nih.gov These findings underscore the thiazole ring not merely as a passive scaffold but as an active, tunable component that is integral to the molecule's mechanism of action.

Role of the Propan-1-amine Chain in Target Selectivity

For instance, studies on N-Acyl-2-aminothiazoles revealed that the length of the acyl side chain is a key determinant of antitumor activity. It was observed that introducing a propanamido function (an acyl chain with three carbons) to the 2-aminothiazole (B372263) core resulted in enhanced activity compared to an acetamido moiety, which has a shorter two-carbon chain. nih.gov This suggests that the three-carbon length of the propan-1-amine chain in 3-(5-methylthiazol-2-yl)propan-1-amine is likely a critical factor for its biological interactions.

Further research into 2,4-disubstituted thiazole derivatives as modulators of cellular development found that analogues with longer and bulkier hydrophobic side chains exhibited enhanced or comparable activity to reference compounds like all-trans-retinoic acid (ATRA). rsc.orgresearchgate.net Conversely, a similar thiazole compound with a shorter, less bulky chain was inactive under the same conditions. rsc.org This underscores the principle that an appropriate chain length is essential for optimal biological efficacy. nih.govmdpi.com In some series of thiazole derivatives, compounds with longer chain alkyl groups were identified as the most active. rsc.org This highlights the importance of the propan-1-amine chain in orienting the molecule within a target's binding site to facilitate favorable interactions, thereby influencing its selectivity and potency.

Cellular and Molecular Pathway Investigations

Interference with Cellular Processes (e.g., cell wall synthesis)

Thiazole derivatives are known to exert their biological effects by interfering with fundamental cellular processes. A key mechanism, particularly in the context of antimicrobial action, is the disruption of cell wall synthesis. jchemrev.com The bacterial cell wall is a vital structure that maintains cell integrity and shape, making it an excellent target for antimicrobial agents.

The mechanism of antibacterial activity for many compounds is classified based on their cellular targets, which include the inhibition of cell wall formation, depolarization of the cell membrane, and inhibition of protein or nucleic acid synthesis. jchemrev.com Thiazole derivatives have been implicated in these processes. For example, the amphiphilic nature of some thiazole derivatives, possessing both hydrophobic and hydrophilic components, facilitates their permeation into bacterial cell membranes, which is a prerequisite for inhibitory activities, including the disruption of cell wall integrity. mdpi.com

Modulation of Signal Transduction Pathways

Signal transduction pathways are complex communication networks that govern cellular activities such as proliferation, differentiation, and apoptosis. The ability of thiazole derivatives to modulate these pathways is central to their therapeutic potential, especially in cancer treatment. nih.gov

One of the most critical pathways targeted by thiazole compounds is the PI3K/Akt/mTOR signaling cascade. nih.gov This pathway is frequently dysregulated in cancer, leading to uncontrolled cell growth and survival. Several studies have shown that novel thiazole derivatives can act as potent dual inhibitors of PI3K and mTOR. nih.gov For example, specific synthesized thiazoles demonstrated significant inhibitory activity against PI3Kα and mTOR, suggesting they could be promising anticancer agents by blocking this key survival pathway. nih.gov

Furthermore, thiazole derivatives have been developed as inhibitors of other crucial signaling molecules, including Epidermal Growth Factor Receptor (EGFR). nih.govresearchgate.net EGFR is a tyrosine kinase receptor that, when overactivated, drives the proliferation and metastasis of various cancer cells. researchgate.net By inhibiting EGFR signaling, thiazole-based compounds can effectively halt these processes. The general mechanism involves a ligand binding to a receptor, which triggers a conformational change and initiates a cascade of intracellular events, often involving secondary messengers like cyclic AMP (cAMP), ultimately leading to a specific cellular response. youtube.com Thiazole derivatives can intervene at various points in these cascades to modulate the cellular outcome.

Investigation of Biological Activities at a Mechanistic Level

Mechanistic Basis of Antimicrobial Action

The antimicrobial effects of thiazole derivatives stem from their ability to disrupt essential microbial processes through various mechanisms. jchemrev.comnih.gov The core thiazole structure serves as a versatile scaffold for developing agents with potent activity against a range of pathogens. jchemrev.comjchemrev.com

A primary mechanism of antibacterial action involves the inhibition of fatty acid synthesis (FAS). Specifically, some thiazole derivatives have been shown to target β-ketoacyl-acyl carrier protein synthase III (FabH), an enzyme that controls the initial step of the FAS II pathway. jchemrev.com By inhibiting FabH, these compounds block the production of essential fatty acids, leading to bacterial growth inhibition.

In the context of antifungal activity, a probable mechanism is the inhibition of 14α-lanosterol demethylase. mdpi.com This enzyme is a critical component of the fungal ergosterol (B1671047) biosynthesis pathway. Its inhibition disrupts the integrity of the fungal cell membrane, resulting in cell death. The effectiveness of these compounds is often enhanced by specific substitutions on the thiazole ring, indicating that structural modifications can fine-tune their antimicrobial potency and spectrum. mdpi.commdpi.com

Derivative TypeTarget Enzyme/ProcessOrganism TypeReference
Thiazole Derivativesβ-ketoacyl-acyl carrier protein synthase III (FabH)Bacteria (e.g., E. coli) jchemrev.com
Heteroaryl(aryl) Thiazoles14α-lanosterol demethylaseFungi mdpi.com
SulfathiazoleDihydropteroate synthase (inferred)Bacteria jchemrev.com

Molecular Mechanisms of Antitumor Activity

The antitumor activity of thiazole derivatives is multifaceted, involving the modulation of numerous molecular targets and pathways that are critical for cancer cell proliferation, survival, and metastasis. nih.govmdpi.com A predominant mechanism is the induction of apoptosis, or programmed cell death. eurekaselect.comnih.govacs.org

Thiazole compounds have been shown to trigger apoptosis through both intrinsic and extrinsic pathways. nih.gov The intrinsic pathway is often initiated by causing disturbances in the mitochondrial membrane potential. eurekaselect.com This leads to the modulation of pro-apoptotic and anti-apoptotic proteins, such as increasing the expression of Bax and decreasing the expression of Bcl-2, and the subsequent activation of caspases (e.g., caspase-3/7), which execute the apoptotic program. nih.govacs.org Some derivatives have demonstrated a significant ability to increase the population of early and late apoptotic cells in cancer cell lines like C6 glioma and MCF-7 breast cancer. mdpi.comeurekaselect.com

Another key molecular mechanism is cell cycle arrest. mdpi.comacs.org By inhibiting cyclin-dependent kinases (CDKs), such as CDK2, thiazole derivatives can halt the progression of the cell cycle, typically at the G1/S or G2/M phases, preventing cancer cells from dividing. nih.govmdpi.com

Furthermore, thiazole-based compounds act as potent inhibitors of crucial signaling pathways that drive tumor growth and angiogenesis. nih.govresearchgate.net They have been shown to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of blood vessel formation that supplies tumors with nutrients. researchgate.netmdpi.com Additionally, as mentioned previously, the inhibition of the PI3K/Akt/mTOR pathway is a significant contributor to their antitumor effects. nih.govnih.gov The ability to interfere with DNA synthesis and cleavage is another reported mechanism for certain thiazole derivatives. eurekaselect.comnih.gov

Thiazole Derivative ClassCancer Cell Line(s)Key Molecular Mechanism(s)Reference(s)
Thiazolyl HydrazonesC6 Rat GliomaDNA synthesis inhibition, apoptosis induction, mitochondrial membrane potential disturbance. eurekaselect.com
Benzylidene Hydrazinyl-thiazolonesMCF-7 (Breast), HepG2 (Liver)VEGFR-2 inhibition, cell cycle arrest (Pre-G1/G1/S), apoptosis and necrosis induction. researchgate.netmdpi.com
Phthalimide-ThiazolesMCF-7 (Breast), MDA-MB-468 (Breast), PC-12 (Pheochromocytoma)Caspase-3 activation, apoptosis induction via intrinsic pathway (Bax/Bcl-2 modulation). nih.gov
Arylidene-Hydrazinyl-ThiazolesBxPC-3 (Pancreatic), MOLT-4 (Leukemia), MCF-7 (Breast)Caspase-3/7 activation, mitochondrial membrane potential loss, Bcl2/Bax modulation, cell cycle arrest (G2/M). acs.org
N-Acyl-2-aminothiazolesVariousCyclin-dependent kinase 2 (CDK2) inhibition. nih.gov

Mechanistic Insights into Anti-inflammatory Activity

The anti-inflammatory properties of various thiazole-containing compounds have been a subject of significant research interest. While direct mechanistic studies on this compound are not extensively detailed in the available literature, research on its structural analogs and other thiazole derivatives provides substantial insights into the potential pathways through which these compounds may exert their anti-inflammatory effects. The primary mechanisms identified involve the modulation of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX), as well as interference with pro-inflammatory signaling pathways and cytokine production.

A prominent mechanism by which many anti-inflammatory drugs function is through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins—key mediators of inflammation, pain, and fever. nih.govnih.gov The two main isoforms, COX-1 and COX-2, are common targets for non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov Research into thiazole derivatives has revealed varied inhibitory profiles against these isoforms.

For instance, a study on a series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-one derivatives, which share the 5-methylthiazole (B1295346) core with this compound, identified a selective inhibition of COX-1. nih.gov These compounds demonstrated a more potent inhibitory effect on COX-1 than the reference drug naproxen, while showing negligible activity against COX-2. nih.gov This selectivity is noteworthy, as COX-1 is constitutively expressed and involved in homeostatic functions, whereas COX-2 is typically induced during inflammation. The docking analysis from this study suggested that the interaction with the COX-1 active site is stabilized by key residues such as Arg120. nih.gov

Conversely, other thiazole derivatives have been identified as selective inhibitors of COX-2. nih.gov For example, a series of 5,6-diarylimidazo[2,1-b]thiazole derivatives were found to be potent and selective COX-2 inhibitors. nih.gov The structural variations among different thiazole derivatives appear to dictate their selectivity towards COX-1 or COX-2.

Derivative ClassTarget EnzymeIC50 / % InhibitionReference
5-Benzyliden-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-onesCOX-1IC50: 10-16 µM nih.gov
N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine5-LOXIC50: 127 nM nih.gov
4-Substituted thiazole analogues of indomethacinCOX-2IC50: 0.3-7 nM nih.gov
1-(4-ethyl carboxylate-thiazol-2-yl)-3,5-di(hetero)aryl-2-pyrazolineCOX-1IC50: 29.60 µM nih.gov

The lipoxygenase (LOX) pathway represents another critical target in the inflammatory process, leading to the production of leukotrienes. Dual inhibitors of both COX and LOX pathways are of particular interest as they may offer a broader spectrum of anti-inflammatory activity with a potentially improved safety profile. nih.govnih.gov

While the aforementioned 5-methylthiazole-thiazolidinone conjugates showed minimal inhibition of LOX, other classes of thiazole derivatives have demonstrated significant 5-LOX inhibitory activity. nih.govnih.gov For example, N-aryl-4-aryl-1,3-thiazole-2-amine derivatives were developed as potent 5-LOX inhibitors, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov This suggests that the thiazole scaffold can be tailored to target the LOX pathway, and it is plausible that derivatives of this compound could be designed to possess such activity.

Beyond direct enzyme inhibition, thiazole derivatives have been shown to modulate the expression and release of pro-inflammatory cytokines. These signaling molecules, including tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-1β, IL-6), play a central role in orchestrating the inflammatory response. Some thiazole-piperazine derivatives have been investigated for their ability to inhibit the signaling of TNF-α and IL-1β. nih.gov

The nuclear factor-kappa B (NF-κB) signaling pathway is a master regulator of inflammation, controlling the transcription of numerous pro-inflammatory genes, including those for cytokines and COX-2. Flavocoxid, a natural product with anti-inflammatory properties, is known to suppress NF-κB-induced production of pro-inflammatory cytokines. nih.gov The ability of certain compounds to inhibit NF-κB activation presents a powerful mechanism for controlling inflammation at a more fundamental level. While direct evidence for this compound is lacking, the broader family of heterocyclic compounds, including thiazoles, has been explored for NF-κB inhibitory potential.

3 5 Methylthiazol 2 Yl Propan 1 Amine As a Core Structure for Advanced Chemical Synthesis

Design and Synthesis of Complex Molecular Architectures

The 3-(5-methylthiazol-2-yl)propan-1-amine scaffold serves as a valuable and versatile building block in the synthesis of more complex molecular structures. Its inherent chemical features—a nucleophilic primary amine, a modifiable aromatic thiazole (B1198619) ring, and a flexible three-carbon linker—provide multiple points for chemical elaboration. Medicinal chemists and synthetic chemists leverage this core to construct sophisticated molecules with tailored properties for various research applications.

A common synthetic strategy involves the acylation of the primary amine group. This amide bond formation is a reliable and high-yielding reaction, allowing for the introduction of a wide array of substituents. For instance, in the development of kinesin HSET (KIFC1) inhibitors, a multi-step synthesis was employed starting from a related thiazole derivative, ethyl 2-amino-4-methylthiazole-5-carboxylate. nih.gov This starting material was first coupled with 3-((tert-butoxycarbonyl)amino)propanoic acid. Following deprotection of the amine, a subsequent amide coupling with various benzoic acid derivatives yielded a library of complex final compounds. nih.gov This systematic approach allows for the exploration of structure-activity relationships (SAR) by varying the nature of the appended acid chloride or carboxylic acid.

Another synthetic approach focuses on building the thiazole ring itself as part of a larger molecular framework. This is often achieved through condensation reactions. For example, the Hantzsch thiazole synthesis, or variations thereof, can be used to construct the 2-aminothiazole (B372263) core from α-haloketones and thiourea (B124793) or related thioamides. The subsequent alkylation or acylation at different positions on the thiazole ring or the amino group enables the creation of diverse and complex architectures. nih.gov

The synthesis of related heterocyclic systems highlights analogous strategies. For example, the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides was achieved through a microwave-assisted, one-pot reaction involving the nucleophilic ring-opening of N-guanidinosuccinimide by various amines, followed by cyclocondensation to form the triazole ring. nih.gov This demonstrates how a propanamide side chain can be incorporated into different heterocyclic cores to generate complex structures. Similarly, complex quinoxaline (B1680401) derivatives have been synthesized by first preparing a core structure, methyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl) propanoate, which is then elaborated through reactions like benzylation followed by hydrazinolysis and subsequent coupling reactions to yield target molecules. mdpi.com

These examples underscore a modular approach to synthesis, where the 3-(thiazol-2-yl)propan-1-amine moiety, or its synthetic precursors, acts as a central scaffold onto which other chemical fragments are systematically added to build intricate molecular architectures designed for specific biological interactions.

Table 1: Examples of Synthetic Strategies for Complex Molecule Generation Data is illustrative and based on findings from referenced literature.

Starting Material/ScaffoldReaction TypeReagents/ConditionsResulting StructureReference
Ethyl 2-amino-4-methylthiazole-5-carboxylateAmide Coupling1. 3-((tert-butoxycarbonyl)amino)propanoic acid, HOBt/EDC 2. 4 N HCl in 1,4-dioxane (B91453) 3. Substituted benzoic acids, HATU2-(3-Benzamidopropanamido)thiazole-5-carboxylates nih.gov
N-GuanidinosuccinimideMicrowave-assisted cyclocondensationVarious primary amines, Acetonitrile, 170 °C3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamides nih.gov
AcetylacetoneMulti-step synthesis1. Sulfuryl chloride 2. NH₃, CS₂ 3. Chloroacetyl chloride 4. Chalcone derivativesThiazole-2-acetamide derivatives nih.gov
Methyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl) propanoateBenzylation, Hydrazinolysis, Azide Coupling1. Benzyl chloride 2. Hydrazine hydrate (B1144303) 3. NaNO₂, HCl 4. Various aminesN-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides mdpi.com

Scaffold Hopping and Bioisosteric Replacement Strategies

In modern drug discovery and chemical biology, modifying a core molecular scaffold is a key strategy for optimizing compound properties. The this compound structure is an active participant in these strategies, including scaffold hopping and bioisosteric replacement, to improve potency, selectivity, and pharmacokinetic profiles.

Scaffold hopping involves replacing the central heterocyclic core—in this case, the methylthiazole ring—with a structurally different moiety that maintains a similar three-dimensional arrangement of key functional groups. This technique can lead to compounds with novel intellectual property, improved properties, or different side-effect profiles. For example, research in kinase inhibitor development has shown the successful application of shape-based scaffold hopping to replace a pyrimidine (B1678525) core with a pyrazole (B372694) core, resulting in inhibitors with enhanced physicochemical properties and brain penetration. nih.gov While not directly involving the thiazole scaffold, this illustrates the principle of replacing one heterocycle with another to gain significant advantages. In the context of the this compound, a medicinal chemist might replace the methylthiazole ring with other five- or six-membered heterocycles like oxazole, imidazole, pyrazole, or pyridine (B92270) to explore new chemical space while preserving the essential vector of the propanamine side chain.

Bioisosteric replacement is a more subtle strategy where an atom or a group of atoms within the molecule is exchanged for another with similar physical or chemical properties, aiming to fine-tune biological activity. nih.gov This can significantly alter parameters like metabolic stability, target affinity, and solubility. nih.gov For the this compound scaffold, several bioisosteric replacements are conceivable:

Thiazole Ring Modifications: The sulfur atom in the thiazole ring could be replaced by an oxygen (oxazole) or an NH group (imidazole). The nitrogen atom's position could also be shifted. Studies on triazolopyrimidine inhibitors of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH) have demonstrated the critical importance of the position of nitrogen atoms within the heterocyclic core. nih.gov Replacing a nitrogen atom at one position with carbon led to improved potency, whereas replacing other nitrogens resulted in a significant loss of activity, highlighting the subtle electronic and hydrogen-bonding interactions that govern target binding. nih.gov

Methyl Group Replacement: The methyl group at the C5 position of the thiazole ring can be replaced with other small alkyl groups, a halogen (like chlorine or bromine), or a trifluoromethyl (CF₃) group to modulate lipophilicity and metabolic stability.

Propylamine Linker Modification: The three-carbon chain can be altered. For instance, introducing conformational constraints by incorporating a cyclopropane (B1198618) ring or replacing a methylene (B1212753) (CH₂) unit with an oxygen (ether linkage) or nitrogen (amine linkage) can impact the molecule's binding conformation and physical properties.

These strategies are powerful tools for optimizing lead compounds. By systematically applying scaffold hopping and bioisosteric replacements to the this compound core, researchers can rationally design new analogues with superior performance characteristics.

Table 2: Potential Bioisosteric Replacements for the this compound Scaffold This table presents hypothetical modifications based on established bioisosteric principles.

Original FragmentBioisosteric ReplacementPotential ImpactReference for Principle
Thiazole Ring (Sulfur atom)Oxazole (Oxygen atom), Imidazole (NH group)Altered hydrogen bonding capacity, polarity, and metabolic stability. nih.gov
Thiazole Ring (Nitrogen atom)Carbon atom (in an isomeric pyrrole (B145914) or thiophene)Changes in electronic distribution and key binding interactions. nih.gov
C5-Methyl Group-Cl, -Br, -CF₃, -HModified lipophilicity, size, and electronic properties. nih.gov
Propane (B168953) Linker (-CH₂CH₂CH₂-)-CH₂-O-CH₂- (Ether), -CH₂-cyclopropyl-Altered conformational flexibility, polarity, and metabolic profile. wikipedia.org

Development of Chemical Probes and Tools for Biological Research

Beyond its role as a precursor for potential therapeutics, the this compound scaffold is instrumental in the development of chemical probes. These specialized tools are designed to interrogate biological systems, identify protein targets, and visualize molecular interactions within living cells. The chemical tractability of the scaffold allows for the attachment of reporter tags, such as fluorescent dyes or affinity labels, without abolishing its biological activity.

A prime example of this application is in the study of HSET, a mitotic kinesin motor protein. Researchers identified potent inhibitors based on a 2-amido-thiazole core, which is structurally related to this compound. nih.gov To confirm that these inhibitors directly engage with the HSET protein in cells, chemical probes were synthesized. The key was to identify a position on the inhibitor molecule where a linker could be attached without disrupting the binding to the target protein. nih.gov

Once a suitable attachment point was determined, two main types of probes were created:

Fluorescent Probes: A fluorescent dye was directly conjugated to the inhibitor. This allows for the direct visualization of the compound's localization within cells using fluorescence microscopy, providing evidence of target engagement.

Bioorthogonal Probes: A more advanced strategy involves using bioorthogonal chemistry, often called "click chemistry". nih.gov Instead of attaching a bulky fluorescent dye directly, a small, chemically inert functional group, such as a trans-cyclooctene (B1233481) (TCO), is attached to the inhibitor. This TCO-tagged probe is introduced to the cells. Subsequently, a fluorescent dye carrying a complementary reactive partner (a tetrazine) is added. The two components react rapidly and specifically inside the cell—an inverse electron demand Diels-Alder cycloaddition—to form the final fluorescently labeled inhibitor-protein complex. This method offers a higher signal-to-noise ratio and is less likely to interfere with the probe's cellular uptake and target binding. nih.gov

In the HSET inhibitor study, both fluorescently-tagged and TCO-tagged probes were successfully synthesized. nih.gov Experiments using the TCO-tagged probes confirmed direct binding to the HSET protein and demonstrated target engagement within cancer cells. nih.gov The development of these probes was crucial for validating the mechanism of action of the inhibitor series.

The ability to transform a core structure like this compound into such sophisticated biological tools highlights its importance in chemical biology. These probes are essential for target validation, understanding drug mechanisms, and exploring complex biological pathways.

Table 3: Chemical Probes Developed from a Related 2-Amido-Thiazole Scaffold Data derived from a study on HSET inhibitors.

Probe TypeReporter TagApplicationKey FindingReference
Fluorescent ProbeFluorescent DyeDirect visualization of inhibitor binding in cells.Confirmed cellular uptake and localization. nih.gov
Bioorthogonal ProbeTrans-cyclooctene (TCO)In-cell labeling via click chemistry with a tetrazine-dye.Demonstrated direct binding to the HSET protein and confirmed target engagement. nih.gov

Future Research Directions and Unexplored Potential

Integration of Advanced Automation in Synthetic Methodologies

The synthesis of complex molecules like thiazole (B1198619) derivatives is often a rate-limiting step in drug discovery. Advanced automation is poised to address this challenge by enabling high-throughput synthesis and optimization.

Key Developments:

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and scalability. researchgate.net The application of flow chemistry to the synthesis of thiazoles and other heterocyclic compounds has been shown to be highly efficient. researchgate.netfigshare.com This methodology could be adapted for the large-scale and efficient production of 3-(5-Methylthiazol-2-yl)propan-1-amine and its analogs.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. figshare.com It has been successfully employed in the synthesis of thiazoles, often leading to higher yields and shorter reaction times compared to conventional heating methods. figshare.com

Robotic Synthesis Platforms: Fully automated synthesis platforms can perform complex, multi-step reactions with high precision and reproducibility. These platforms can be programmed to synthesize libraries of thiazole-amine derivatives for screening, significantly speeding up the lead discovery process.

Interactive Table: Automated Synthesis Methodologies for Thiazole Derivatives

MethodologyAdvantagesPotential Application to this compound
Flow Chemistry Enhanced reaction control, improved safety, scalability, potential for in-line analysis. researchgate.netEfficient and scalable production, rapid optimization of reaction conditions.
Microwave-Assisted Synthesis Reduced reaction times, increased yields, improved purity. figshare.comAccelerated synthesis of the thiazole core and subsequent modifications.
Solid-Phase Synthesis Simplified purification, amenability to automation and library generation. figshare.comHigh-throughput synthesis of a library of analogs for structure-activity relationship studies.

Machine Learning-Assisted Compound Design and Optimization

Applications in Thiazole-Amine Research:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are used to correlate the chemical structure of compounds with their biological activity. acs.orgimist.ma By applying ML algorithms to existing data on thiazole-amine derivatives, researchers can build predictive QSAR models to design new molecules with enhanced potency and selectivity. nih.govresearchgate.netresearchgate.net Studies have demonstrated the utility of ML in predicting the activity of thiazole derivatives for various targets. imist.maresearchgate.net

De Novo Drug Design: Generative ML models can design entirely new molecules with desired properties. nih.govpreprints.org These models can be trained on known active thiazole-amines to generate novel structures that are likely to be active against a specific biological target.

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate is crucial for its success. ML models can be trained to predict these properties, allowing for the early-stage filtering of compounds with unfavorable profiles. preprints.org

Interactive Table: Machine Learning in Thiazole-Amine Drug Discovery

ML ApplicationDescriptionRelevance to this compound
QSAR Modeling Predicts biological activity based on chemical structure. acs.orgimist.maDesign of more potent analogs by identifying key structural features for activity. nih.govresearchgate.netresearchgate.net
Generative Models Creates novel molecular structures with desired properties. nih.govpreprints.orgDiscovery of new thiazole-amine scaffolds with improved therapeutic potential.
ADMET Prediction Forecasts pharmacokinetic and toxicity profiles. preprints.orgEarly identification of potential liabilities, reducing late-stage attrition.

Novel Spectroscopic and Imaging Techniques for Mechanistic Studies

Understanding how a drug molecule interacts with its biological target is fundamental to rational drug design. Novel spectroscopic and imaging techniques are providing unprecedented insights into these molecular interactions.

Advanced Techniques:

In-situ Spectroscopy: Techniques such as in-situ NMR and IR spectroscopy allow for the real-time monitoring of chemical reactions, providing valuable mechanistic information that can be used to optimize synthetic routes.

Advanced Fluorescence Spectroscopy: Time-resolved fluorescence spectroscopy and fluorescence anisotropy can be used to study the binding of fluorescently-labeled thiazole-amine derivatives to their target proteins, providing data on binding affinity and conformational changes. nih.gov

Positron Emission Tomography (PET) Imaging: PET is a powerful in vivo imaging technique that can be used to visualize and quantify the distribution of a radiolabeled drug in the body. nih.gov By labeling a thiazole-amine with a positron-emitting isotope, such as fluorine-18, researchers can non-invasively study its pharmacokinetics and target engagement in preclinical models and eventually in humans. nih.govacs.orgnih.govacs.org This has been successfully applied to other thiazole derivatives to image targets like the cannabinoid subtype 2 receptor. acs.orgnih.gov

Exploration of Emerging Biological Targets for Thiazole-Amines

The versatile nature of the thiazole-amine scaffold makes it a promising candidate for targeting a wide range of biological molecules implicated in disease. mdpi.com

Potential Therapeutic Areas:

Kinase Inhibitors: Protein kinases are a major class of drug targets, particularly in oncology. rsc.orgnih.gov Numerous 2-aminothiazole (B372263) derivatives have been identified as potent kinase inhibitors, including the FDA-approved drug dasatinib. acs.orgnih.govnih.govacs.org The structural features of this compound could be exploited to design novel kinase inhibitors.

Neurodegenerative Diseases: There is growing interest in the therapeutic potential of thiazole derivatives for neurodegenerative conditions like Alzheimer's and Parkinson's disease. nih.govnih.govresearchgate.net Thiazole-amines have shown activity against targets such as cholinesterases and have been investigated for their neuroprotective effects. nih.govmdpi.com The exploration of this compound and its analogs in models of neurodegeneration could uncover new therapeutic avenues.

Prion Diseases: 2-aminothiazoles have been identified as a class of compounds with antiprion activity, showing promise in cell-based models of prion disease. nih.gov Further investigation into the potential of this compound and related compounds in this area is warranted.

Anticancer Agents: The 2-aminothiazole scaffold is present in several anticancer drugs and experimental agents. researchgate.netnih.gov These compounds can act through various mechanisms, including the inhibition of kinases, PI3K, and other signaling pathways. nih.govnih.gov

Interactive Table: Emerging Biological Targets for Thiazole-Amines

Biological Target ClassTherapeutic AreaExample
Protein Kinases Oncology, InflammationDasatinib, a pan-Src kinase inhibitor. acs.orgnih.govnih.govacs.org
Enzymes in Neurodegeneration Alzheimer's, Parkinson'sCholinesterase inhibitors. nih.govmdpi.com
Prion Proteins Prion DiseasesAntiprion activity in cellular models. nih.gov
PI3K/Akt/mTOR Pathway OncologyAlpelisib, a PI3K inhibitor. nih.gov

Q & A

Q. What are the common synthetic routes for 3-(5-Methylthiazol-2-yl)propan-1-amine?

The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, similar amines (e.g., 3-(pyrazin-2-yl)propan-1-amine) are synthesized by reacting carboxylic acid derivatives with amines under reflux conditions using coupling agents like DCC or EDC. Optimizing reaction time and temperature (e.g., 6–24 hours at 80–100°C) is critical to improve yield. Catalysts such as K₂CO₃ or TEBA (triethylbenzylammonium chloride) may enhance reaction efficiency .

Q. How is this compound characterized using spectroscopic methods?

  • NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm the structure. Peaks corresponding to the thiazole ring (e.g., δ 7.5–8.5 ppm for aromatic protons) and the propane-1-amine chain (δ 1.5–3.0 ppm) should be observed .
  • FT-IR : Key functional groups like C=N (1610–1650 cm⁻¹) and N-H (3270–3350 cm⁻¹) can be identified .
  • HPLC : Purity (>95%) is confirmed via reverse-phase HPLC with UV detection (λ = 254 nm) .

Q. What are the solubility and stability considerations for this compound?

  • Solubility : Typically soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water. Solubility tests should be conducted under controlled pH .
  • Stability : Store at –20°C in airtight containers to prevent degradation. Avoid prolonged exposure to light, moisture, or strong oxidizers, which may lead to decomposition .

Q. What safety precautions are necessary when handling this compound?

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of dust.
  • Follow SDS guidelines for spill management (e.g., absorb with inert material) and disposal via certified hazardous waste services .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized?

  • Reaction Optimization : Use microwave-assisted synthesis to reduce reaction time. Adjust stoichiometry (1:1.2 molar ratio of acid to amine) and employ coupling agents like HATU for higher efficiency .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate pure product. Monitor purity via LC-MS .

Q. What computational methods analyze noncovalent interactions in this compound?

  • Multiwfn Software : Calculate electron localization function (ELF) and electrostatic potential (ESP) to map hydrogen bonding and van der Waals interactions .
  • NCI (Non-Covalent Interaction) Plots : Visualize interaction surfaces (e.g., π-π stacking in the thiazole ring) using VMD or PyMOL with data from density functional theory (DFT) calculations .

Q. How can contradictions in spectroscopic data be resolved?

  • Crystallographic Validation : Use single-crystal X-ray diffraction (SHELX suite) to resolve ambiguities in NMR assignments. Compare experimental data with Cambridge Structural Database entries .
  • Dynamic NMR : Analyze variable-temperature NMR to detect conformational changes causing signal splitting .

Q. What strategies explore its biological activity (e.g., antimicrobial)?

  • In Silico Screening : Perform molecular docking (AutoDock Vina) to predict binding affinity with bacterial targets (e.g., DNA gyrase).
  • In Vitro Assays : Test against Gram-positive/negative strains (MIC determination via broth microdilution). Thiazole derivatives often show activity due to membrane disruption .

Q. How to study its role in drug design as a kinase inhibitor?

  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents on the thiazole ring. Test inhibitory activity against kinases (e.g., GSK-3β) using enzymatic assays .
  • Pharmacokinetics : Assess blood-brain barrier penetration (logP calculation, PAMPA assay) for CNS-targeted drugs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.